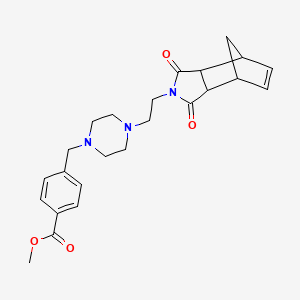

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, also known as PTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTSP belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.

Mécanisme D'action

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone remodeling. This compound binds to the active site of CA and forms a stable complex, thereby inhibiting the enzyme's activity. This, in turn, leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which ultimately results in the desired therapeutic effect.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, improvement of glucose metabolism, and attenuation of the inflammatory response. This compound also has a potent analgesic effect, which has been attributed to its ability to inhibit the activity of CA in the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in laboratory experiments is its high potency and specificity towards CA. This compound has been shown to be a highly effective inhibitor of CA, with an IC50 value of 0.1 nM. However, one of the limitations of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to prepare solutions of the desired concentration.

Orientations Futures

There are several potential future directions for research on N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of the therapeutic potential of this compound in other diseases, such as osteoporosis and epilepsy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, which could lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

The synthesis of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with p-toluenesulfonyl chloride, followed by the addition of benzylamine and subsequent deprotection of the sulfonamide group. The final product is obtained as a white crystalline solid with a melting point of 176-178°C.

Applications De Recherche Scientifique

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of benzylamine, p-toluenesulfonyl chloride, 3-methyl-1H-pyrazole-4-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then treated with acetic anhydride and pyridine to form the final compound.", "Starting Materials": ["Benzylamine", "p-toluenesulfonyl chloride", "3-methyl-1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dichloromethane or dimethylformamide (DMF)", "Acetic anhydride", "Pyridine"], "Reaction": ["Step 1: Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add p-toluenesulfonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add benzylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 5: Dissolve the resulting product in a mixture of acetic anhydride and pyridine and stir for several hours at room temperature.", "Step 6: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 7: Recrystallize the final product from a suitable solvent such as ethanol or methanol."] } | |

Numéro CAS |

1322723-59-0 |

Formule moléculaire |

C19H20N4O3S |

Poids moléculaire |

384.45 |

Nom IUPAC |

N-benzyl-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C19H20N4O3S/c1-13-8-10-16(11-9-13)23-27(25,26)19-17(14(2)21-22-19)18(24)20-12-15-6-4-3-5-7-15/h3-11,23H,12H2,1-2H3,(H,20,24)(H,21,22) |

Clé InChI |

IBMKNQYOXJFPMD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=CC=C3)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)

![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)